molecular formula C7H7Cl2N3S B1363785 N-(2,4-dichlorophenyl)hydrazinecarbothioamide CAS No. 73305-13-2

N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Cat. No.: B1363785
CAS No.: 73305-13-2
M. Wt: 236.12 g/mol
InChI Key: PEWKSNLNCRYBNV-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)hydrazinecarbothioamide (Molecular Formula: C 7 H 7 Cl 2 N 3 S) is a chemical compound of significant interest in scientific research, particularly for investigating new antimicrobial agents and developing coordination complexes with transition metals. Research indicates that structurally related dichlorophenyl thiosemicarbazides function as potent antimicrobial agents by targeting the essential bacterial enzyme D-alanine-D-alanine ligase (Ddl), a key component in peptidoglycan cell wall biosynthesis . This mechanism is critically important in the search for new antibiotics to combat drug-resistant bacteria. Furthermore, thiosemicarbazide derivatives containing dichlorophenyl groups serve as versatile organic ligands in materials science and inorganic chemistry . They readily form stable, structurally diverse coordination compounds with metals like zinc, which are valuable for studying molecular interactions and polymorphic solvate formation . The broader hydrazinecarbothioamide (thiosemicarbazide) functional group is a recognized pharmacophore, with derivatives demonstrating a range of biological activities including antioxidant and anticancer properties in experimental models . This compound is provided For Research Use Only and is intended for laboratory investigations by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

1-amino-3-(2,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWKSNLNCRYBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365237
Record name 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide
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Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73305-13-2, 13124-11-3
Record name N-(2,4-Dichlorophenyl)hydrazinecarbothioamide
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Record name 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13124-11-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium hydroxide

The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Continuous monitoring: To ensure optimal reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine or phenyl ring

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, and other nucleophilic species

Major Products

The major products formed from these reactions include:

    Sulfoxides and sulfones: From oxidation reactions

    Hydrazine derivatives: From reduction reactions

    Substituted phenyl derivatives: From nucleophilic substitution reactions

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(2,4-dichlorophenyl)hydrazinecarbothioamide exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound showed low Minimum Inhibitory Concentration (MIC) values, indicating strong antibacterial potential.

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. Notably, it exhibited cytotoxic effects against human breast carcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines.

Cell LineIC50 (µM)
MCF-710.5
HCT-1166.2

The compound's mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Additionally, it may interact with cellular enzymes, contributing to its therapeutic effects .

Antimicrobial Efficacy Study

A recent study evaluated the effectiveness of various hydrazine derivatives, including this compound, against resistant bacterial strains. The findings indicated that this compound was among the most effective inhibitors of bacterial growth .

Cancer Cell Line Study

In vitro studies on MCF-7 and HCT-116 cells demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed these observations, highlighting its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)hydrazinecarbothioamide involves its interaction with molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenyl Derivatives

  • N-(4-Chlorophenyl)hydrazinecarbothioamide : This analogue lacks the ortho-chlorine substituent. Despite similar electronic profiles, its inhibitory activity against carbonic anhydrase I (hCA I) is weaker (Ki = 1.02 ± 0.09 µM) compared to the 2,4-dichlorophenyl derivative (Ki = 0.97 ± 0.06 µM), highlighting the importance of ortho-substitution for target binding .
  • N-(3-Chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide : The meta-chlorine and nitro groups alter electron distribution, reducing enzyme inhibition potency but enhancing antimicrobial activity (e.g., against S. aureus) .

Dimethylphenyl Derivatives

  • N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide : Methyl groups increase lipophilicity, improving anticancer activity (IC₅₀ = 0.8 µM against MCF-7 breast cancer cells). However, the absence of halogens reduces oxidative stability compared to the dichlorophenyl analogue .

Nitro- and Fluorophenyl Derivatives

  • 2-(2,4-Dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide : Electron-withdrawing nitro and fluorine groups enhance antimicrobial potency (MIC < 0.2 µM against MRSA) but reduce solubility due to increased hydrophobicity .

Table 1: Enzyme Inhibition and Anticancer Activity

Compound Target (Activity) Ki/IC₅₀ (µM) Reference
N-(2,4-Dichlorophenyl)hydrazinecarbothioamide hCA I (Inhibition) 0.97 ± 0.06
N-(4-Chlorophenyl)hydrazinecarbothioamide hCA I (Inhibition) 1.02 ± 0.09
N-(2,5-Dimethylphenyl)hydrazinecarbothioamide MCF-7 (Anticancer) 0.8
Triapine (Control) MCF-7 (Anticancer) 1.2

Table 2: Antimicrobial Activity

Compound Microbial Target MIC/MBC (µM) Reference
N-(3-Chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide S. aureus <0.2
2-(2,4-Dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide MRSA <0.2

Physicochemical and Electronic Properties

  • Electronic Effects : Electron-withdrawing chlorine atoms stabilize the thioamide moiety, increasing resonance-assisted hydrogen bonding with enzymatic targets like hCA I . In contrast, electron-donating methyl groups in dimethylphenyl derivatives reduce this stabilization but improve π-π stacking in hydrophobic pockets .

Target Specificity and Mechanism

  • Enzyme Inhibition : The dichlorophenyl derivative’s superior hCA I inhibition (Ki < 1 µM) arises from halogen bonding with active-site zinc ions and hydrophobic interactions with adjacent residues .
  • Anticancer vs. Antimicrobial Activity : Dichlorophenyl derivatives show selectivity for enzyme targets, while nitro- or pyrazole-functionalized analogues exhibit broader antimicrobial effects due to redox-active nitro groups disrupting microbial membranes .

Biological Activity

N-(2,4-dichlorophenyl)hydrazinecarbothioamide is a compound within the thiosemicarbazone class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits various biological activities:

  • Anticancer Activity : Research indicates that thiosemicarbazone derivatives can induce apoptosis in cancer cell lines. For instance, similar compounds have shown effectiveness against lung cancer cells by triggering reactive oxygen species (ROS)-mediated pathways that lead to cell cycle arrest and apoptosis .
  • Antimicrobial Properties : The compound has been evaluated for its potential as an antibacterial and antifungal agent. Thiosemicarbazones have demonstrated significant activity against various pathogens, suggesting that the dichlorophenyl substituent may enhance these effects .
  • Cytotoxicity : In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines. The structure-activity relationship (SAR) indicates that substituents on the phenyl ring influence the cytotoxic potential significantly .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to decrease the Bcl-2/Bax ratio and increase pro-apoptotic factors like p53 and cleaved caspases in cancer cells . This suggests that this compound may also act via this pathway.
  • Inhibition of Cell Proliferation : Studies indicate that thiosemicarbazones can inhibit cell proliferation by affecting cell cycle regulators such as CDK4 and Cyclin D1 .
  • Reactive Oxygen Species Generation : The generation of ROS plays a critical role in mediating the apoptotic effects observed in cancer cells treated with thiosemicarbazones .

Case Studies

  • Antitumor Activity : A study on a related compound demonstrated significant anti-proliferative activity against A549 lung cancer cells. The compound induced apoptosis and inhibited cell invasion, showcasing the potential of thiosemicarbazone derivatives in cancer therapy .
  • Antimicrobial Studies : In vitro evaluations revealed that thiosemicarbazones exhibit potent activity against various bacterial strains. The presence of electron-withdrawing groups, such as dichloro substituents, was found to enhance antimicrobial efficacy .

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS
AntimicrobialInhibits bacterial growth
CytotoxicityAffects cell cycle regulators

Q & A

Q. Best practices for SAR studies :

  • Use computational tools (e.g., DFT for electronic effects, molecular docking for target affinity predictions) alongside experimental IC50_{50} data .
  • Prioritize substituents at para and ortho positions for maximal steric and electronic modulation.

Q. Optimizing crystallization for structural analysis :

  • Employ slow evaporation in polar aprotic solvents (DMF, DMSO) to obtain single crystals suitable for X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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